[1,1'-Binaphthalene]-3,3'-dicarboxylicacid,2,2'-dimethoxy-,(1S)-
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Overview
Description
[1,1’-Binaphthalene]-3,3’-dicarboxylicacid,2,2’-dimethoxy-,(1S)- is a chiral organic compound that belongs to the binaphthalene family This compound is characterized by its axial chirality, which arises from the hindered rotation around the central C-C bond connecting the two naphthalene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Binaphthalene]-3,3’-dicarboxylicacid,2,2’-dimethoxy-,(1S)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Formation of Binaphthalene Core: The two naphthalene units are coupled using a suitable coupling reagent, such as a palladium-catalyzed cross-coupling reaction.
Introduction of Functional Groups: The carboxylic acid and methoxy groups are introduced through selective functionalization reactions, such as esterification and methylation.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1S)-enantiomer using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Binaphthalene]-3,3’-dicarboxylicacid,2,2’-dimethoxy-,(1S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, such as halides or amines.
Scientific Research Applications
Chemistry
In chemistry, [1,1’-Binaphthalene]-3,3’-dicarboxylicacid,2,2’-dimethoxy-,(1S)- is used as a chiral ligand in asymmetric synthesis. Its ability to induce chirality in catalytic reactions makes it valuable for the production of enantiomerically pure compounds.
Biology
In biological research, this compound is used as a probe to study chiral recognition and molecular interactions. Its unique structure allows it to interact selectively with biomolecules, providing insights into chiral recognition mechanisms.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. For example, they can be used as building blocks for the synthesis of chiral drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of chiral materials, such as liquid crystals and polymers. Its ability to induce chirality in these materials enhances their optical and mechanical properties.
Mechanism of Action
The mechanism of action of [1,1’-Binaphthalene]-3,3’-dicarboxylicacid,2,2’-dimethoxy-,(1S)- involves its interaction with molecular targets through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions enable the compound to selectively bind to specific molecules, influencing their behavior and function. The pathways involved in its mechanism of action depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
[1,1’-Binaphthalene]-2,2’-diol: A similar compound with hydroxyl groups instead of carboxylic acid and methoxy groups.
[1,1’-Binaphthalene]-2,2’-diamine: A derivative with amino groups, used in asymmetric synthesis and catalysis.
[1,1’-Binaphthalene]-2,2’-diylbis(diphenylphosphine): A phosphine derivative used as a ligand in transition metal catalysis.
Uniqueness
The uniqueness of [1,1’-Binaphthalene]-3,3’-dicarboxylicacid,2,2’-dimethoxy-,(1S)- lies in its specific functional groups and chiral configuration
Properties
CAS No. |
135312-22-0 |
---|---|
Molecular Formula |
C24H18O6 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
4-(3-carboxy-2-methoxynaphthalen-1-yl)-3-methoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C24H18O6/c1-29-21-17(23(25)26)11-13-7-3-5-9-15(13)19(21)20-16-10-6-4-8-14(16)12-18(24(27)28)22(20)30-2/h3-12H,1-2H3,(H,25,26)(H,27,28) |
InChI Key |
GZLIFMUGMGYEKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)O)C3=C(C(=CC4=CC=CC=C43)C(=O)O)OC |
Origin of Product |
United States |
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